molecular formula C29H31N3O3S2 B12203141 N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12203141
M. Wt: 533.7 g/mol
InChI Key: HSIQTHQQVXYBRP-UHFFFAOYSA-N
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Description

N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that features a thiazole ring, a sulfonyl group, and a morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfonyl group and the morpholine derivative. Key reagents include thioamides, sulfonyl chlorides, and morpholine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies on its binding affinity and specificity are crucial for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]benzamide
  • **N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]pyridine

Uniqueness

N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H31N3O3S2

Molecular Weight

533.7 g/mol

IUPAC Name

4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-N-phenyl-3-(2-phenylethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C29H31N3O3S2/c1-22-19-31(20-23(2)35-22)37(33,34)27-15-9-12-25(18-27)28-21-36-29(30-26-13-7-4-8-14-26)32(28)17-16-24-10-5-3-6-11-24/h3-15,18,21-23H,16-17,19-20H2,1-2H3

InChI Key

HSIQTHQQVXYBRP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCC5=CC=CC=C5

Origin of Product

United States

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